rac-methyl (1R,3R,5S)-6-oxobicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Rac-methyl (1R,3R,5S)-6-oxobicyclo[321]octane-3-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3R,5S)-6-oxobicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the bicyclic scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,3R,5S)-6-oxobicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Scientific Research Applications
Rac-methyl (1R,3R,5S)-6-oxobicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-methyl (1R,3R,5S)-6-oxobicyclo[3.2.1]octane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Rac-methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride
Uniqueness
Rac-methyl (1R,3R,5S)-6-oxobicyclo[3.2.1]octane-3-carboxylate is unique due to its specific stereochemistry and the presence of an oxo group at the 6-position. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
2648868-68-0 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.